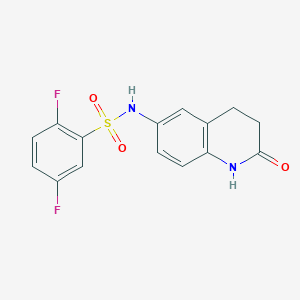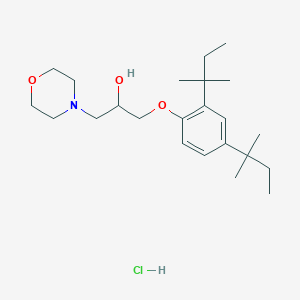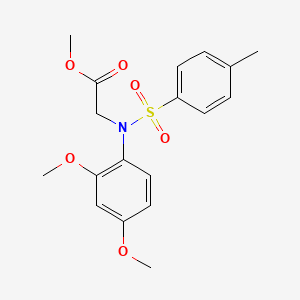
2,5-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-difluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, also known as DFTQ, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic effects. DFTQ has been found to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Antitumor Activity
Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their antitumor activity. Compounds with specific IC50 values demonstrated more potent efficacy than the reference drug Doxorubicin, highlighting their potential as new antitumor agents (Alqasoumi et al., 2010). Another study focused on trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety, revealing that some synthesized compounds showed significant anticancer activity, with one compound outperforming Doxorubicin in tests against various cancer cell lines (Al-Dosari et al., 2013).
Enzyme Inhibition for Medical Applications
Research on 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides has demonstrated nanomolar binding potency toward carbonic anhydrase isozymes, with fluorinated compounds showing higher binding potency than non-fluorinated ones. This suggests their utility in designing inhibitors for specific human carbonic anhydrases, relevant in treating conditions like glaucoma and edema (Dudutienė et al., 2013).
Antimicrobial Evaluation
A study synthesized quinoline clubbed with sulfonamide moiety compounds for use as antimicrobial agents. Certain compounds showed high activity against Gram-positive bacteria, indicating their potential in developing new antimicrobial treatments (No author provided, 2019).
Pharmacological Evaluation
Novel polyfluoro substituted pyrazoline type sulfonamides were evaluated as multi-target agents for the inhibition of acetylcholinesterase and carbonic anhydrase I and II enzymes. The compounds showed significant inhibitory profiles at nanomolar levels, suggesting their potential as promising inhibitors for treating diseases related to these enzymes (Yamali et al., 2020).
Radiomodulatory Effects
New quinazolinone derivatives bearing a benzenesulfonamide moiety were synthesized and screened for their ability to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), showing potential as antioxidant and radiomodulatory agents. One compound, in particular, demonstrated significant effects in reducing gamma radiation damage (Soliman et al., 2020).
Mecanismo De Acción
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that compounds with similar structures enhance the intramolecular charge transfer characteristics of the excited states , which could suggest a similar mode of action for this compound.
Biochemical Pathways
It is known that similar compounds have a broad spectrum of biological activities , which suggests that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that similar compounds have poor solubility in water and organic solvents such as ethanol, dmf, and ether , which could impact the bioavailability of this compound.
Result of Action
It is known that similar compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo , which could suggest similar effects for this compound.
Action Environment
It is known that similar compounds are sensitive to air , which could suggest that this compound’s action, efficacy, and stability might also be influenced by environmental factors such as exposure to air.
Propiedades
IUPAC Name |
2,5-difluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O3S/c16-10-2-4-12(17)14(8-10)23(21,22)19-11-3-5-13-9(7-11)1-6-15(20)18-13/h2-5,7-8,19H,1,6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKURHQFCXYSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-cyano-2-[1-methyl-4(1H)-pyrimidinyliden]acetate](/img/structure/B2450772.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2450773.png)
![1-{4-[(Diethylamino)sulfonyl]-3,5-dimethylpyrazolyl}-2-[4-(tert-butyl)phenoxy] ethan-1-one](/img/structure/B2450776.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone](/img/structure/B2450777.png)
![4-(2-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2450779.png)

![Methyl 2-[4-(chlorosulfonyl)-2-fluorophenyl]acetate](/img/structure/B2450784.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2450785.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2450786.png)

![2-(5,6-Dimethylpyrimidin-4-yl)-5-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2450788.png)

![N-phenyl-N-propan-2-yl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2450790.png)
